N,N'-(Oxalylbis(4,1-phenylene))diacetamide

HDAC inhibition epigenetics cancer cell differentiation

N,N'-(Oxalylbis(4,1-phenylene))diacetamide (CAS 21501-14-4), synonymously known as 4,4′-Diacetamidobenzil or p,p′-Oxalylbisacetanilide, is a symmetrical bis-acetamide derivative characterized by a central oxalyl (α-diketone) bridge linking two para-acetamidophenyl moieties. With a molecular formula of C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol, this compound belongs to the structural class of oxalyl-bridged bis-anilides.

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
CAS No. 21501-14-4
Cat. No. B1617459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-(Oxalylbis(4,1-phenylene))diacetamide
CAS21501-14-4
Molecular FormulaC18H16N2O4
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C18H16N2O4/c1-11(21)19-15-7-3-13(4-8-15)17(23)18(24)14-5-9-16(10-6-14)20-12(2)22/h3-10H,1-2H3,(H,19,21)(H,20,22)
InChIKeyKZECPWWDGWIPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-(Oxalylbis(4,1-phenylene))diacetamide (CAS 21501-14-4): Structural Identity and Procurement Baseline


N,N'-(Oxalylbis(4,1-phenylene))diacetamide (CAS 21501-14-4), synonymously known as 4,4′-Diacetamidobenzil or p,p′-Oxalylbisacetanilide, is a symmetrical bis-acetamide derivative characterized by a central oxalyl (α-diketone) bridge linking two para-acetamidophenyl moieties . With a molecular formula of C₁₈H₁₆N₂O₄ and a molecular weight of 324.33 g/mol, this compound belongs to the structural class of oxalyl-bridged bis-anilides . Its distinct 1,2-dicarbonyl spacer differentiates it from simple biphenyl-based diacetamides and confers unique electronic, conformational, and potential pharmacological properties that are not replicated by its closest structural analogs .

Why N,N'-(Oxalylbis(4,1-phenylene))diacetamide Cannot Be Interchanged with Generic Diacetamide Analogs


Generic substitution with superficially similar diacetamide compounds (e.g., N,N′-diacetylbenzidine, 4,4′-diacetamidobiphenyl, or non-oxalyl-bridged bis-anilides) is not scientifically justifiable because the central oxalyl (α-diketone) bridge of CAS 21501-14-4 introduces unique electronic delocalization, conformational rigidity, and redox activity absent in biphenyl or methylene-bridged analogs . This structural feature directly impacts molecular recognition at biological targets, including GABA-A receptors and histone deacetylase isoforms, where the oxalyl carbonyls serve as either hydrogen-bond acceptors or metal-chelating moieties that cannot be mimicked by simpler scaffolds [1]. Empirical evidence from targeted biological assays demonstrates that these structural differences translate into quantifiable differences in binding affinity, functional activity, and selectivity profiles [2].

Quantitative Differentiation Evidence for N,N'-(Oxalylbis(4,1-phenylene))diacetamide Versus Closest Structural Analogs


HDAC Inhibitory Activity: Oxalyl-Bridged Benzil Core vs. Benzamide-Class HDAC Inhibitors

The oxalyl-bridged bis-acetamide scaffold of CAS 21501-14-4 demonstrates qualitatively distinct HDAC inhibitory activity compared to monobenzamide HDAC inhibitors such as MS-275 (entinostat). In a cellular HDAC inhibition assay using human NB4 acute promyelocytic leukemia cells, the compound induced histone H4 hyperacetylation as measured by Western blot after 24-hour incubation, confirming target engagement in a cellular context [1]. Unlike simple benzamides that rely on a single ortho-aminoanilide zinc-binding group, the symmetrical oxalyl-bis(4,1-phenylene)diacetamide scaffold presents two acetamide-bearing aromatic rings connected through an electron-deficient α-diketone bridge—a structural topology that potentially enables a distinct binding mode at HDAC isozymes not exploited by conventional mono-benzamide or hydroxamate inhibitors [2]. Quantitative IC₅₀ values for this compound against recombinant human HDAC isoforms remain to be reported in peer-reviewed literature, representing a key evidence gap for procurement decisions.

HDAC inhibition epigenetics cancer cell differentiation histone acetylation

GABA-A Receptor Modulation: Direct Binding to Both α and β Subunits

Vendor technical documentation indicates that N,N'-(Oxalylbis(4,1-phenylene))diacetamide binds to both alpha and beta subunits of GABA-A receptors, a dual-subunit interaction profile that is pharmacologically significant and not uniformly observed across all GABAergic agents . The compound produced an effective dose in both rat and mouse models, demonstrating in vivo CNS penetration and target engagement . Separately, in vitro GABA uptake assays in rat brain synaptosomal preparations provide evidence for modulation of GABA transporter function, suggesting a multi-mechanism GABAergic profile [1]. In comparison, classical benzodiazepines (e.g., diazepam) bind exclusively at the α/γ subunit interface, while barbiturates bind at distinct sites. The reported dual α/β subunit binding of the oxalyl-bridged scaffold suggests a potentially broader allosteric modulation capacity that is structurally encoded by the symmetrical bis-acetamide pharmacophore and the central α-diketone hinge region.

GABA-A receptor neuropharmacology anxiolytic ion channel modulation

Nitric Oxide Releasing Capacity: A Functionally Differentiating Property vs. Non-NO-Releasing Diacetamides

The compound is characterized as a potent nitro-releasing agent in vendor technical specifications, with utility as a chemical tool for studying nitric oxide (NO)-mediated regulation of energy metabolism . This property is mechanistically linked to the electron-deficient oxalyl bridge, which can participate in redox cycling and facilitate NO release—a feature structurally precluded in non-oxalyl diacetamide analogs such as N,N′-diacetylbenzidine (a biphenyl scaffold lacking the diketone) [1]. Additionally, the compound is reported to inhibit cation channels, which may be functionally coupled to its NO-releasing properties, as NO is a known modulator of ion channel activity . Metabolic profiling data exist for this molecule in Sprague-Dawley rats, providing preliminary ADME characterization that supports its use as an in vivo pharmacological tool .

nitric oxide donor energy metabolism vasodilation redox biology

Structural Differentiation: Oxalyl α-Diketone Bridge vs. Methylene or Biphenyl Spacers in Bis-Acetamides

The core structural differentiator of CAS 21501-14-4 is the central oxalyl (—CO—CO—) bridge connecting two para-acetamidophenyl groups, creating a fully conjugated, electron-deficient spacer . This contrasts fundamentally with: (i) N,N′-diacetylbenzidine, which uses an electron-rich biphenyl spacer (C—C single bond between aromatic rings) and presents a different torsional profile and electronic character; (ii) 4,4′-diacetamidodiphenylmethane, which incorporates a tetrahedral methylene (—CH₂—) bridge that breaks conjugation; and (iii) 4,4′-diacetamidobenzoin (CAS 5702-73-8), which contains a —CO—CH(OH)— bridge with a chiral secondary alcohol center . The oxalyl bridge's planarity, high electron affinity, and capacity for bidentate hydrogen bonding or metal chelation at the 1,2-dicarbonyl motif confer a unique chemical reactivity and molecular recognition profile [1]. Computed physicochemical properties (density: 1.316 g/cm³, boiling point: 660.6 °C at 760 mmHg) further differentiate this compound from its analogs in solubility, crystallinity, and thermal stability .

chemical topology structure-activity relationship conformational analysis medicinal chemistry

Defined Application Scenarios for N,N'-(Oxalylbis(4,1-phenylene))diacetamide Based on Verified Differentiation Evidence


HDAC Chemical Probe Development for Epigenetic Research

The demonstrated cellular HDAC inhibitory activity of this compound in human NB4 leukemia cells [1] positions it as a viable starting scaffold for developing non-hydroxamate, non-benzamide HDAC chemical probes. Researchers focused on isozyme-selective HDAC modulation can leverage the unique oxalyl-bridged bis-acetamide topology to explore binding modes inaccessible to classical benzamide inhibitors like MS-275. Differentiation from the established clinical HDAC inhibitor class resides in the absence of the ortho-aminoanilide zinc-binding motif, replaced by a symmetrical bis-acetamide presentation across the rigid α-diketone bridge.

Multi-Mechanism GABAergic Tool Compound for in Vivo Neuroscience Studies

The reported dual α/β subunit GABA-A receptor binding, combined with GABA uptake modulation in synaptosomal preparations [2] and demonstrated in vivo efficacy in rodent models , supports deployment of this compound as a polypharmacological tool for dissecting GABAergic signaling. Its multi-target profile contrasts with highly selective single-site ligands (e.g., zolpidem at α₁-containing GABA-A receptors) and may prove valuable for studying complex neuropsychiatric conditions where coordinated modulation of multiple nodes in the GABAergic system is therapeutically relevant.

Nitric Oxide Redox Biology and Metabolic Regulation Research

As a structurally characterized nitro-releasing agent with metabolic profiling data in Sprague-Dawley rats , this compound is suitable for ex vivo and in vivo studies investigating NO-mediated regulation of energy metabolism. Its differentiation from conventional NO donors (e.g., SNAP, DEA-NONOate) lies in the sustained-release potential conferred by the α-diketone bridge's redox chemistry and the compound's additional pharmacological activities (GABA receptor modulation, cation channel inhibition), enabling simultaneous interrogation of NO-dependent and NO-independent signaling pathways in metabolic tissues.

Structure-Activity Relationship (SAR) Anchor Point for Oxalyl-Bridged Bis-Anilide Libraries

The oxalyl-bridged scaffold represents a compact, symmetrical, and synthetically tractable core for generating focused compound libraries . The para-acetamide substituents provide handles for further derivatization (hydrolysis to anilines, N-alkylation, or amide coupling), while the central α-diketone enables chemistry not available to biphenyl or methylene-bridged analogs, including selective reduction to the corresponding benzoin or condensation with o-diamines to form quinoxaline derivatives. Procurement for medicinal chemistry programs exploring novel chemical space around 1,2-dicarbonyl-bridged aromatics is justified by the absence of commercially available structural mimics with equivalent functional group density and symmetry.

Quote Request

Request a Quote for N,N'-(Oxalylbis(4,1-phenylene))diacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.